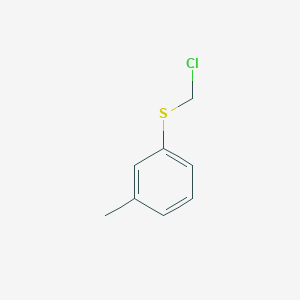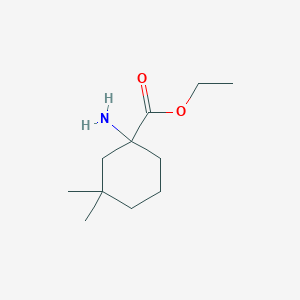
4-(Benzenesulfinyl)benzene-1,2-diamine
Vue d'ensemble
Description
4-(Benzenesulfinyl)benzene-1,2-diamine: is an organic compound with the molecular formula C12H12N2OS It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms is replaced by a phenylsulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(Benzenesulfinyl)benzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenediamine with a phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of 1,2-benzenediamine, 4-(phenylsulfinyl)- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as mixing, heating, and purification to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzenesulfinyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the phenylsulfinyl group to a phenylthio group.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Phenylthio derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Benzenesulfinyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-benzenediamine, 4-(phenylsulfinyl)- involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The amino groups can also participate in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
1,2-Benzenediamine: The parent compound without the phenylsulfinyl group.
1,2-Benzenediamine, 4-(phenylthio)-: A similar compound with a phenylthio group instead of a phenylsulfinyl group.
1,2-Benzenediamine, 4-(phenylsulfonyl)-: A compound with a phenylsulfonyl group.
Uniqueness: 4-(Benzenesulfinyl)benzene-1,2-diamine is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
54029-73-1 |
|---|---|
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
4-(benzenesulfinyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12N2OS/c13-11-7-6-10(8-12(11)14)16(15)9-4-2-1-3-5-9/h1-8H,13-14H2 |
Clé InChI |
ONRRILQSLJKTMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)N)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)





![3-Methylthieno[3,2-b]pyridine](/img/structure/B8742928.png)

![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)


![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B8742963.png)


